molecular formula C11H7N B560947 8-Ethynylquinoline CAS No. 103987-81-1

8-Ethynylquinoline

Cat. No.: B560947
CAS No.: 103987-81-1
M. Wt: 153.184
InChI Key: PBKFDEMENCIDDQ-UHFFFAOYSA-N
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Description

8-Ethynylquinoline is an organic compound with the chemical formula C₁₁H₇N. It is characterized by a quinoline structure with an ethynyl group attached at the 8th position. This compound appears as a yellow crystalline powder and is known for its versatility in various chemical reactions and applications, particularly in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylquinoline typically involves the introduction of an ethynyl group into the quinoline structure. One common method is the reaction of quinoline with ethynylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

    Formation of Ethynylmagnesium Bromide: Ethyne (acetylene) reacts with magnesium in the presence of a halogen source (e.g., bromine) to form ethynylmagnesium bromide.

    Reaction with Quinoline: The ethynylmagnesium bromide is then reacted with quinoline, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Ethynylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ethynyl group into other functional groups such as alkenes or alkanes.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce ethylquinoline.

Scientific Research Applications

8-Ethynylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties.

    Biology: In biological research, this compound derivatives are explored for their potential as fluorescent probes and imaging agents.

    Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials, such as polymers and chemical sensors, due to its ability to form stable complexes and its electronic properties.

Mechanism of Action

The mechanism by which 8-Ethynylquinoline exerts its effects varies depending on its application:

    Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and enhancing their catalytic activity.

    Fluorescent Probes: The ethynyl group can enhance the fluorescence properties of quinoline derivatives, making them useful in imaging applications.

    Pharmacology: In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    8-Aminoquinoline: Similar structure but with an amino group at the 8th position. It is used in antimalarial drugs.

    8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position and is known for its metal-chelating properties.

    8-Bromoquinoline: Features a bromine atom at the 8th position and is used in various organic synthesis reactions.

Uniqueness of 8-Ethynylquinoline: this compound is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and advanced materials.

Properties

IUPAC Name

8-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKFDEMENCIDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693485
Record name 8-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103987-81-1
Record name 8-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.5 g (40 mmol) of Dimethylhydroxymethyl-8-quinolylacetylene and 1. g (45 mmol) of sodium hydroxide (manufactured by KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 300 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with argon gas. 200 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.5 hours. Diethyl ether was added to the reaction mixture, the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate, and then the solvent was distilled off under reduced pressure by an evaporator. Hexane (250 ml) was added to the residue and the mixture was heated to 70° C. After filtering out the insolubles, the desired compound precipitated by cooling it to −78° C. was filtered and washed with cold hexane (−78° C., 100 ml) and then dried under reduced pressure to give 4.9 g of the desired compound as a yellowish white solid (yield: 80%).
Name
Dimethylhydroxymethyl-8-quinolylacetylene
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

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